REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:8][O:9][C:5]=2[CH:4]=1.C[O-].[Na+].[H][H]>CO>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[CH:7]([CH2:10][C:11]([OH:13])=[O:12])[CH2:8][O:9][C:5]=2[CH:4]=1 |f:1.2|
|
Name
|
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
|
Quantity
|
5.9 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
(S,S)-Et-FerroTANE
|
Quantity
|
5.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
51.5 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(=CO2)CC(=O)O)C=C1
|
Name
|
sodium methoxide
|
Quantity
|
7 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(C(CO2)CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |